Biochemical Potency Comparison: BMS-1166 vs. BMS-202, BMS-200, BMS-8, and BMS-37
In homogeneous time-resolved fluorescence (HTRF) binding assays, BMS-1166 inhibits the PD-1/PD-L1 interaction with an IC50 of 1.4 nM [1]. This potency significantly exceeds that of structurally related BMS-series compounds: BMS-202 (IC50 = 18 nM) , BMS-200 (IC50 = 80 nM) [2], BMS-8 (IC50 = 7,200 nM) [3], and BMS-37 (IC50 = 2.52 nM) . BMS-1166 is therefore ~13-fold more potent than BMS-202 and over 5,000-fold more potent than BMS-8.
| Evidence Dimension | PD-1/PD-L1 interaction inhibition (IC50) |
|---|---|
| Target Compound Data | 1.4 nM |
| Comparator Or Baseline | BMS-202: 18 nM; BMS-200: 80 nM; BMS-8: 7,200 nM; BMS-37: 2.52 nM |
| Quantified Difference | ~13-fold vs. BMS-202; ~57-fold vs. BMS-200; ~5,140-fold vs. BMS-8; ~1.8-fold vs. BMS-37 |
| Conditions | Homogeneous time-resolved fluorescence (HTRF) binding assay |
Why This Matters
Higher biochemical potency reduces the concentration required for effective target engagement, minimizing off-target effects and conserving compound in limited-resource experiments.
- [1] Guzik K, et al. Small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint: Development of BMS-1166 and related compounds. Oncotarget. 2017;8(42):72167-72181. View Source
- [2] InvivoChem. BMS-200 product page. Accessed April 2026. View Source
- [3] MedChemExpress. BMS-8 product page. Accessed April 2026. View Source
